
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N2O3S . Its average mass is 300.332 Da and its monoisotopic mass is 300.056854 Da .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .Scientific Research Applications
Antibacterial and Antifungal Activity
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide derivatives have been explored for their potential antibacterial and antifungal activities. Studies have shown that these compounds exhibit moderate to potent activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of benzamide derivatives demonstrated significant antibacterial activity, highlighting their potential as antibacterial agents (Wanjari et al., 2021). Another study focused on the synthesis and evaluation of benzamide derivatives for their antimicrobial properties, revealing that some derivatives possess notable antibacterial and antifungal activities, which could be attributed to their ability to interact with microbial proteins (Sethi et al., 2016).
Cytotoxic Activity Against Cancer Cells
The cytotoxic activities of this compound derivatives against various cancer cell lines have been investigated. One study synthesized cyclic systems based on thiadiazolopyridine benzamide derivatives and their copper(II) complexes, which showed significant cytotoxicity against several human cancer cell lines, including breast and prostate cancer cells (Adhami et al., 2014). This suggests a potential pathway for developing novel anticancer agents based on benzamide derivatives.
Analytical Applications
Some derivatives of this compound have been applied in analytical chemistry, such as the development of new membrane electrodes for the detection of chromium(III) in pharmaceutical samples. The study demonstrated that these compounds could serve as effective ionophores, offering a promising approach for the selective and sensitive detection of chromium(III) ions (Ebadi Vazifekhoran et al., 2023).
Molecular Docking and Drug Design
The application of this compound derivatives in drug design has been highlighted through molecular docking studies. These studies aim to predict the interaction of benzamide derivatives with specific protein targets, providing insights into their potential as therapeutic agents. For example, molecular docking studies have been conducted to explore the interaction of benzamide derivatives with microbial proteins, aiding in the design of new antimicrobial agents with improved efficacy (Sethi et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFAJIMQDIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

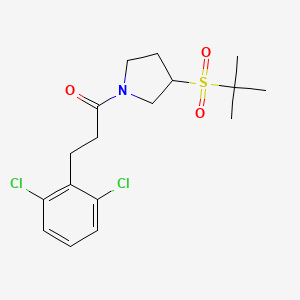
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)
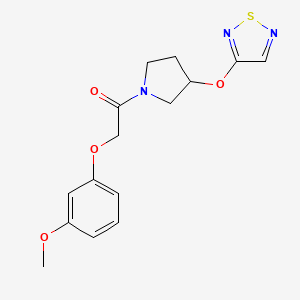
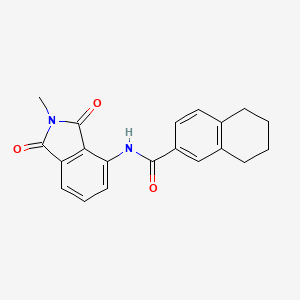
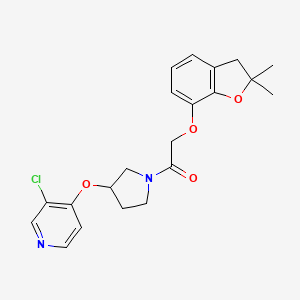
![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)
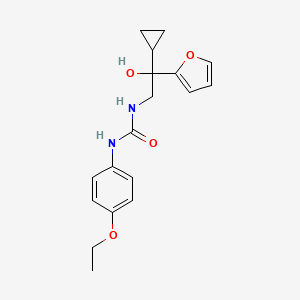
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

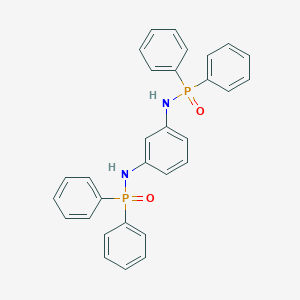
![6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742922.png)
![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)